molecular formula C14H12O2 B169495 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 178313-67-2

2-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B169495
CAS No.: 178313-67-2
M. Wt: 212.24 g/mol
InChI Key: ITLWSYAJGXPQSO-UHFFFAOYSA-N
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Description

2-Methyl-[1,1'-biphenyl]-4-carboxylic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by a methyl group at the third position and a phenyl group at the fourth position on the benzoic acid ring. This compound appears as a white crystalline powder and is soluble in organic solvents but insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by oxidation of the resulting product. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4) under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3-Carboxy-4-phenylbenzoic acid.

    Reduction: 3-Methyl-4-phenylbenzyl alcohol.

    Substitution: this compound derivatives with nitro or halogen groups.

Scientific Research Applications

2-Methyl-[1,1'-biphenyl]-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-Methylbenzoic acid: Lacks the phenyl group at the fourth position.

    4-Phenylbenzoic acid: Lacks the methyl group at the third position.

    3-Phenylbenzoic acid: Lacks the methyl group and has the phenyl group at a different position.

Uniqueness: 2-Methyl-[1,1'-biphenyl]-4-carboxylic acid is unique due to the presence of both a methyl group and a phenyl group on the benzoic acid ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in its similar counterparts .

Properties

IUPAC Name

3-methyl-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLWSYAJGXPQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615529
Record name 2-Methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178313-67-2
Record name 2-Methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-bromo-3-methylbenzoic acid and benzeneboronic acid using a similar procedure to Description 15, as a pale yellow solid (89%).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 2-methyl-biphenyl-4-carboxylic acid methyl ester (0.10 g, 0.44 mmol) in CH3OH (5 mL) and H2O (0.5 mL) is reacted with NaOH (88 mg, 2.2 mmol) at reflux for 2 h. Organic solvent is removed in vacuo, the residue is diluted with H2O, and extracted with Et2O. The aqueous layer is acidified with 5 M HCl, extracted with Et2O, dried with MgSO4, filtered and concentrated to give the title compound as a white solid (72 mg, 77%).
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